1,2,6,9-Tetramethylphenanthrene
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2,6,9-Tetramethylphenanthrene consists of a phenanthrene core with four methyl groups attached at the 1,2,6, and 9 positions . The molecular weight of this compound is 234.342.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
NMR Studies of Sterically Distorted Phenanthrenes : Sternhell and Tansey (1990) investigated the bond orders in various tetramethylphenanthrene derivatives, including 2,4,5,7-tetramethylphenanthrene, using NMR. This study helps in understanding the electronic properties of such molecules, which could be relevant for materials science and organic chemistry (Sternhell & Tansey, 1990).
Electrophilic Aromatic Substitution Studies : Ansell and Taylor (1979) measured the rate coefficients for the detritiation of the 9-position in various polymethylphenanthrenes, including tetramethylphenanthrene derivatives. Their work focuses on how ring distortion affects aromatic reactivity, which is critical in understanding the chemical behavior of such molecules (Ansell & Taylor, 1979).
Luminescent Conjugated Polymers : Boden et al. (2006) developed a synthesis method for tetraalkoxyphenanthrene derivatives and demonstrated their application in creating luminescent conjugated oligomers and polymers. These polymers have potential uses in LED, solar cell devices, and chemical sensors (Boden et al., 2006).
Thermodynamic and Kinetic Properties : Kato, Ohmori, and Suzuki (2000) studied the thermodynamic and kinetic properties of tetramethyl derivatives of dihydrophenanthrene. Their research gives insights into the stability and reactivity of such compounds, which could be relevant in materials science and chemical engineering (Kato et al., 2000).
Palladium Detection Probe : Qin et al. (2016) used 9-bromophenanthrene to develop a fluorescence probe for detecting trace palladium. This application is significant in environmental monitoring and industrial process control (Qin et al., 2016).
Electrochromic Materials : Iwashita et al. (2004) worked on phenanthrene derivatives including tetraaryl-o-quinodimethane for electrochromic applications. Such materials have potential uses in smart windows and electronic displays (Iwashita et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1,2,6,9-tetramethylphenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWRZAPBOJONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697817 |
Source
|
Record name | 1,2,6,9-Tetramethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204256-39-3 |
Source
|
Record name | 1,2,6,9-Tetramethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study mentions that 1,2,6,9-Tetramethylphenanthrene displayed a different accumulation pattern compared to other PAHs like 2-methyldibenzothiophene in clams. What could explain this difference?
A1: While the study [] observes different accumulation patterns between this compound and compounds like 2-methyldibenzothiophene, it doesn't offer a definitive explanation for this difference. Several factors could contribute to this observation:
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